4-Chloro-4'-isopropylbiphenyl

Beschreibung

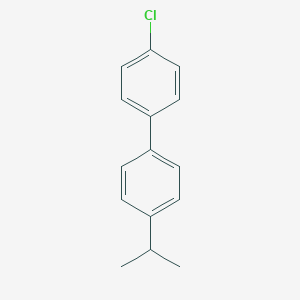

4-Chloro-4'-isopropylbiphenyl (CAS: 78650-61-0) is a chlorinated biphenyl derivative featuring a chlorine substituent at the para position of one benzene ring and an isopropyl group at the para position of the adjacent ring. It is synthesized via chlorination of isopropyl-substituted biphenyl precursors, often using reagents like chlorine gas (Cl₂) in glacial acetic acid (AcOH) or catalytic systems involving tin(IV) chloride (SnCl₄) and palladium acetate (Pd(OAc)₄) . Applications include its use as an intermediate in coatings, adhesives, and plasticizers, though its environmental persistence and metabolic pathways have raised regulatory interest .

Eigenschaften

CAS-Nummer |

17790-61-3 |

|---|---|

Molekularformel |

C15H15Cl |

Molekulargewicht |

230.73 g/mol |

IUPAC-Name |

1-chloro-4-(4-propan-2-ylphenyl)benzene |

InChI |

InChI=1S/C15H15Cl/c1-11(2)12-3-5-13(6-4-12)14-7-9-15(16)10-8-14/h3-11H,1-2H3 |

InChI-Schlüssel |

GCOSAGZKCBKMJV-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl |

Kanonische SMILES |

CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl |

Andere CAS-Nummern |

17790-61-3 |

Synonyme |

4-chloro-4'-isopropylbiphenyl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound is compared to three key analogs: isopropylbiphenyl (IPBP) , diisopropylbiphenyl (DIPBP) , and 4-chloro-1,1'-biphenyl .

Table 1: Key Physicochemical Parameters

*Molecular weight calculated based on elemental composition. Log P values for this compound and 4-chloro-1,1'-biphenyl are estimated using substituent contribution models .

Key Observations :

- Lipophilicity: The chlorine and isopropyl substituents synergistically increase the log P of this compound compared to IPBP (log P = 5.34) and 4-chloro-1,1'-biphenyl (~4.5).

- Molecular Weight : The isopropyl group adds significant bulk, distinguishing it from simpler chlorinated biphenyls like 4-chloro-1,1'-biphenyl.

Metabolic and Environmental Behavior

Metabolic Pathways

- This compound : In rat studies, this compound undergoes hydroxylation at the isopropyl group, forming water-soluble metabolites excreted via urine. The chlorine substituent slows degradation, increasing environmental persistence .

- IPBP/DIPBP : Lacking chlorine, these compounds are metabolized more rapidly, primarily via oxidation of the isopropyl chain. Their higher log P values (e.g., 6.64 for DIPBP) correlate with adipose tissue accumulation .

Photochemical Stability

- Chlorinated biphenyls like this compound are susceptible to UV-induced dechlorination, forming reactive intermediates. In contrast, non-chlorinated IPBP/DIPBP exhibit greater photostability .

Industrial and Regulatory Considerations

- Applications : While this compound is used in coatings and adhesives, IPBP and DIPBP are commercialized as dielectric fluids and plasticizer components .

- Regulatory Status : Chlorinated biphenyls face stricter regulations due to environmental persistence. IPBP and DIPBP, though less regulated, are scrutinized for bioaccumulation risks .

Research Findings and Data Gaps

- Metabolism Studies : this compound’s hydroxylation pathway contrasts with the β-oxidation observed in unchlorinated analogs, highlighting the impact of halogenation on detoxification mechanisms .

- Environmental Fate : Chlorinated derivatives exhibit longer half-lives in soil and water compared to IPBP/DIPBP, necessitating advanced remediation strategies .

- Data Gaps : Melting points, boiling points, and vapor pressures for all compounds remain uncharacterized, limiting hazard assessments .

Vorbereitungsmethoden

Chlorobenzene-Mediated Alkylation

A patent by CN104030911A demonstrates the utility of chlorobenzene as a solvent for Friedel-Crafts reactions. While the patent focuses on synthesizing 4-chloro-4'-hydroxybenzophenone, its methodology is adaptable:

-

Catalyst : Aluminum chloride (AlCl₃) facilitates electrophilic activation.

-

Conditions : Reactions proceed at 35–55°C, with subsequent heating to 130–140°C for dealkylation.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer superior regiocontrol, particularly for unsymmetrical biphenyls.

Suzuki-Miyaura Coupling

The synthesis of 4-bromobiphenyl in highlights the efficacy of Pd(dba)₂ (bis(dibenzylideneacetone)palladium) with phosphine ligands. Adapting this for this compound requires:

Ullmann Coupling

Copper-mediated coupling between 4-chloroiodobenzene and 4-isopropylphenylboronic acid could provide an alternative route. However, this method often requires higher temperatures (>100°C) and longer reaction times compared to Suzuki coupling.

Isomerization and Selective Alkylation

The USRE33779E patent describes the preparation of 4,4'-dihydroxybiphenyl from 4,4'-di(2-hydroxy-2-propyl)biphenyl using hydrogen peroxide and acid catalysis. Key insights include:

-

Solvent : Acetonitrile (3–50 times v/w relative to substrate) ensures homogeneous reaction conditions.

-

Acid Catalyst : Sulfuric or hydrochloric acid (0.1–1.0 equiv.) enables selective dealkylation.

Applying this strategy to this compound would involve synthesizing a diisopropyl precursor followed by partial dealkylation. However, achieving mono-isopropyl retention while introducing a chloro group remains challenging.

Catalytic Methods and Optimization

Palladium-Based Systems

The use of Pd(dba)₂ with silver salts, as reported in, enhances catalytic activity by preventing phosphine ligand oxidation. For example:

Lewis Acid Catalysis

AlCl₃ remains the gold standard for Friedel-Crafts reactions, but newer catalysts like FeCl₃ or ionic liquids may reduce environmental impact. The CN104030911A patent reports AlCl₃ achieving 93.3% yield, though waste management remains a concern.

Comparative Analysis of Methods

| Method | Catalysts | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | Chlorobenzene | 35–140 | 93.3 | >95 |

| Suzuki Coupling | Pd(dba)₂, PPh₃ | CHCl₃ | 80 | 98 | >99 |

| Isomerization | H₂O₂, H₂SO₄ | Acetonitrile | 25–140 | 85* | 90* |

*Estimated for analogous reactions.

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-4'-isopropylbiphenyl?

The synthesis of biphenyl derivatives like this compound typically employs Friedel-Crafts acylation . For example:

- Reactant ratios : A molar ratio of 4.0:0.0125:1.0 (anisole:FeCl₃:4-chlorobenzoyl chloride) was optimized for a related benzophenone derivative .

- Temperature and duration : Reactions are conducted at 145–155°C for 6 hours, followed by recrystallization in solvents like isopropyl alcohol to achieve ~64% yield .

- Catalysts : Lewis acids (e.g., FeCl₃) are critical for electrophilic substitution .

Q. What spectroscopic techniques validate the structure of this compound?

Key methods include:

- NMR : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments .

- FT-IR : Identifies functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) .

- Melting Point Analysis : Verifies purity and consistency with literature values .

- X-ray Crystallography : Resolves crystal packing and molecular geometry, as demonstrated for structurally similar 4-chloro-4'-hydroxybenzophenone .

Q. What are the key physicochemical properties influencing experimental design?

Advanced Research Questions

Q. How do reaction conditions affect yield and purity in synthesis?

- Molar Ratios : Excess isopropylbenzene (2.5:1 solvent-to-reactant ratio) minimizes side reactions during crystallization .

- Temperature Control : Lower crystallization temperatures (e.g., 10°C) enhance purity by reducing co-precipitation of impurities .

- Catalyst Loading : Sub-stoichiometric FeCl₃ (0.0125 eq.) balances reactivity and byproduct formation .

Q. How can contradictions in spectroscopic data be resolved during characterization?

Q. What are the fluorescence applications of this compound in analytical chemistry?

- Derivatization Reactions : React with phenylboronic acid (PBA) to form fluorescent adducts, enabling sensitive detection of aryl halides via fluorescence intensity measurements .

- Standard Reagent : Serves as a reference in quantifying halogenated biphenyls in environmental samples .

Q. How does this compound participate in metabolic pathways?

- Lichens : Convert 4-chlorobiphenyl to hydroxylated metabolites (e.g., 4-chloro-4’-hydroxybiphenyl) via cytochrome P450-like enzymes. Pseudocyphellaria crocata further methoxylates the compound .

- Tracer Studies : Radioactive isotopes (e.g., ¹⁴C) track metabolic intermediates and degradation kinetics .

Q. What challenges arise in quantifying photochemical reactivity?

- Quantum Efficiency : For related benzophenones, UV irradiation yields a quantum efficiency of 0.5224 for benzopinacol formation. However, limited solubility data for this compound necessitates empirical calibration .

- Photodegradation Byproducts : LC-MS/MS is recommended to identify transient intermediates .

Q. How does crystal structure analysis inform reactivity and stability?

Q. What impurities are common in synthesis, and how are they mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.